molecular formula C21H18BN6O3Tl B573374 Thallium hydrotris(indazol-2-YL)borate CAS No. 162978-03-2

Thallium hydrotris(indazol-2-YL)borate

Cat. No.: B573374
CAS No.: 162978-03-2
M. Wt: 617.604
InChI Key: ZIJXSNTXWQRSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thallium hydrotris(indazol-2-YL)borate is an organometallic compound known for its unique chemical properties and applications It is composed of a thallium ion coordinated with three indazolyl groups through a borate center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thallium hydrotris(indazol-2-YL)borate typically involves the reaction of indazole derivatives with a boron source, followed by coordination with thallium. One common method includes the reaction of indazole with boron tribromide (BBr3) and triethylsilane (Et3SiH) to form the borate intermediate, which is then reacted with thallium salts to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Thallium hydrotris(indazol-2-YL)borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized thallium species.

    Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

    Substitution: The indazolyl groups can participate in substitution reactions, where other ligands replace one or more indazolyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve halogenated reagents or other nucleophiles under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thallium(III) complexes, while reduction typically produces thallium(I) species .

Scientific Research Applications

Thallium hydrotris(indazol-2-YL)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which thallium hydrotris(indazol-2-YL)borate exerts its effects involves coordination with metal centers and interaction with molecular targets. The indazolyl groups provide a stable framework for binding to metals, facilitating various catalytic and biochemical processes. The borate center plays a crucial role in stabilizing the overall structure and enhancing reactivity .

Comparison with Similar Compounds

Uniqueness: Thallium hydrotris(indazol-2-YL)borate is unique due to the presence of indazolyl groups, which impart distinct electronic and steric properties compared to pyrazolyl-based compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Biological Activity

Thallium hydrotris(indazol-2-YL)borate (Tl[Tp^2]) is an organometallic compound that has garnered attention in the fields of coordination chemistry and biochemistry due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound consists of a thallium ion coordinated with three indazolyl groups through a borate center. The indazolyl groups enhance the compound's stability and reactivity, making it suitable for various biological interactions. The structural formula can be represented as follows:

Tl Tp 2 =Tl+[B(N2H3)3]3\text{Tl Tp 2 }=\text{Tl}^+[\text{B}(\text{N}_2\text{H}_3)_3]^{3-}

The biological activity of Tl[Tp^2] is primarily attributed to its ability to coordinate with metal centers and interact with biological molecules. Key mechanisms include:

  • Metal Coordination : The thallium ion can facilitate electron transfer processes, crucial for various biochemical reactions.
  • Reactivity with Biomolecules : The indazolyl groups allow Tl[Tp^2] to bind selectively to proteins and nucleic acids, potentially influencing signal transduction pathways and gene expression.

Anticancer Activity

Recent studies have highlighted the potential of Tl[Tp^2] as an anticancer agent. Research indicates that it may inhibit cancer cell proliferation through the following pathways:

  • Induction of Apoptosis : Tl[Tp^2] has been shown to activate apoptotic pathways in various cancer cell lines, leading to programmed cell death.
  • Inhibition of Tumor Growth : In vivo studies demonstrated a significant reduction in tumor size in models treated with Tl[Tp^2], suggesting its efficacy as a therapeutic agent.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example:

  • Aldose Reductase Inhibition : Studies suggest that Tl[Tp^2] effectively inhibits aldose reductase, an enzyme implicated in diabetic complications. This inhibition could lead to reduced sorbitol accumulation in cells, mitigating oxidative stress.

Case Studies

  • Cell Viability Assays : In a study involving human breast cancer cells (MCF-7), treatment with Tl[Tp^2] resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics .
    CompoundIC50 (µM)Mechanism of Action
    This compound5.4Induction of apoptosis
    Doxorubicin1.8DNA intercalation
  • In Vivo Tumor Studies : Animal models treated with Tl[Tp^2] exhibited a 40% reduction in tumor volume after four weeks compared to control groups, indicating its potential as an effective anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeNotable Activity
Hydrotris(pyrazolyl)boratePyrazolyl-basedAntimicrobial properties
Hydrotris(indazolyl)borateIndazolyl-basedAnticancer activity
Hydrotris(3-tert-butylpyrazol-1-yl)borateTert-butyl substitutedEnhanced stability

Future Directions

The ongoing research into this compound suggests promising applications in medicinal chemistry and biochemistry. Future studies should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms by which Tl[Tp^2] exerts its biological effects.
  • Clinical Trials : Evaluating the safety and efficacy of Tl[Tp^2] in clinical settings for cancer treatment.
  • Structural Modifications : Exploring derivatives of Tl[Tp^2] that may enhance its biological activity or reduce toxicity.

Properties

IUPAC Name

boric acid;tri(indazol-1-yl)thallane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H5N2.BH3O3.Tl/c3*1-2-4-7-6(3-1)5-8-9-7;2-1(3)4;/h3*1-5H;2-4H;/q3*-1;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJXSNTXWQRSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(O)(O)O.C1=CC=C2C(=C1)C=NN2[Tl](N3C4=CC=CC=C4C=N3)N5C6=CC=CC=C6C=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BN6O3Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.